molecular formula C15H11F3N4OS B2649654 N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide CAS No. 2034305-04-7

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2649654
CAS No.: 2034305-04-7
M. Wt: 352.34
InChI Key: NRVLFPFMCCFZTA-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates multiple privileged structural motifs known to confer significant bioactivity and optimal physicochemical properties. The 1,2,3-triazole core, often accessed via click chemistry, serves as a stable bioisostere for amide bonds, enhancing metabolic stability and enabling robust structure-activity relationship (SAR) studies . The appended thiophene ring is a common feature in pharmacologically active compounds, contributing to favorable interactions with various biological targets through hydrophobic and pi-stacking interactions . The 3-(trifluoromethyl)benzamide moiety is of particular research value. The trifluoromethyl group is a cornerstone in modern agrochemical and pharmaceutical design due to its ability to profoundly influence a molecule's electronegativity, lipophilicity, and metabolic stability, which can lead to enhanced binding affinity and improved cellular penetration . This specific molecular architecture makes the compound a valuable intermediate for researchers investigating new ligands for various biological receptors. Similar triazole-containing scaffolds have demonstrated potent and selective activity as G protein-biased kappa opioid receptor (KOR) agonists, which represent a promising approach for developing analgesics with lower abuse potential . Furthermore, such compounds are explored as orexin receptor antagonists, indicating potential applications in neuropharmacology for treating sleep and mood disorders . This reagent is provided exclusively for research purposes to support the development of novel therapeutic agents and chemical probes.

Properties

IUPAC Name

N-[(1-thiophen-2-yltriazol-4-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4OS/c16-15(17,18)11-4-1-3-10(7-11)14(23)19-8-12-9-22(21-20-12)13-5-2-6-24-13/h1-7,9H,8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVLFPFMCCFZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the Benzamide: The trifluoromethyl-substituted benzamide can be synthesized through an amide coupling reaction using appropriate reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name / ID (from Evidence) Core Structure Substituents Key Functional Groups
Target Compound Benzamide + Triazole 3-CF₃, Thiophen-2-yl -CF₃, 1,2,3-triazole, thiophene
III-15g () Benzamide + Triazole 4-Methoxyphenyl, phenylpropyl -OCH₃, triazole, cinnamoyl
8a () Indazole + Triazole Benzyl, isopropyl Indazole, triazole, benzyl
18i () Benzamide + Triazole Cyclohexyl-thioureido, cinnamoyl Thiourea, cinnamoyl
Flutolanil () Benzamide 3-(Isopropoxy)phenyl -CF₃, isopropoxy
  • Electronic Effects : The trifluoromethyl group in the target compound enhances lipophilicity and electron-withdrawing properties compared to methoxy (III-15g) or isopropoxy (flutolanil) substituents .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) Yield (%) Key Spectral Data (NMR δ, ppm)
Target Compound* Not reported Not reported -CF₃ (δ ~120–125 in ¹³C NMR)
III-15g () 141–143 82 δ 8.2 (triazole-H), δ 3.8 (-OCH₃)
8a () Not reported Not reported δ 7.5–8.1 (aromatic H), δ 4.3 (CH₂)
18i () White amorphous Not reported δ 7.8 (triazole-H), δ 1.5 (cyclohexyl)
  • Spectroscopic Trends : The target compound’s ¹H-NMR would show distinct aromatic signals from the thiophene (δ ~7.0–7.5) and triazole (δ ~7.8–8.2), similar to III-15g . The CF₃ group’s ¹³C NMR signal aligns with flutolanil (δ ~121) .

Biological Activity

N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(trifluoromethyl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a combination of thiophene, triazole, and trifluoromethylbenzamide moieties, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C15H11F3N4O2SC_{15}H_{11}F_3N_4O_2S with a molecular weight of approximately 368.33 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₅H₁₁F₃N₄O₂S
Molecular Weight368.33 g/mol
CAS Number2034305-54-7

Synthesis

The synthesis of this compound typically involves multi-step processes including:

  • Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
  • Attachment of the Thiophene Moiety : Introduced via coupling reactions such as Suzuki or Stille coupling.
  • Formation of the Benzamide Linkage : Involves the reaction of a trifluoromethylbenzoyl derivative with an amine to form the amide bond.

Biological Activity

The biological activities of this compound have been investigated in several studies:

Anticancer Activity

Research has indicated that compounds containing triazole and thiophene moieties exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives with similar structures showed potent inhibition against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer), with IC50 values indicating strong antiproliferative effects .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against bacterial strains:

  • In vitro studies revealed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Signal Transduction Modulation : It could modulate pathways related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Triazole Derivatives : A study on triazole-based compounds indicated their effectiveness in inhibiting thymidylate synthase, a target for anticancer therapy .
  • Thiol-Based Compounds : Research on mercapto-substituted triazoles demonstrated their role in chemoprevention and treatment of various cancers through multiple mechanisms including apoptosis induction .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ConditionCatalystSolventYield (%)Reference
Thiophene-alkyneCuIDMF92
Benzamide-azideCuSO₄/ascorbateEthanol88

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm regiochemistry of the triazole (C-4 methylene proton at δ 4.5–5.0 ppm) and trifluoromethyl group (singlet at δ 119–121 ppm in ¹³C) .
    • IR: Amide C=O stretch at ~1650 cm⁻¹ and triazole C-N stretches at 1450–1500 cm⁻¹ .
  • Crystallography:
    • SHELXL refinement: Resolve bond lengths (e.g., triazole N-N: 1.30–1.34 Å) and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
    • Hirshfeld surface analysis: Quantify π-π stacking between thiophene and benzamide moieties .

Advanced: How do computational methods like DFT aid in understanding electronic properties?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) reveal:

  • Electrostatic potential maps: High electron density at the triazole N-2 position enhances hydrogen-bonding capacity .
  • Frontier molecular orbitals (FMOs): The HOMO-LUMO gap (~4.5 eV) correlates with stability; the thiophene ring contributes to HOMO localization, suggesting reactivity at this site .
  • Docking studies: Predict binding affinities to biological targets (e.g., enzymes) by simulating interactions with the trifluoromethyl benzamide group .

Advanced: What strategies resolve contradictions between in vitro and in vivo biological activity data?

Answer:
Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:

  • Prodrug modification: Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance membrane permeability .
  • Metabolic profiling: Use LC-MS to identify metabolites (e.g., oxidative cleavage of the thiophene ring) that reduce in vivo efficacy .
  • Pharmacokinetic modeling: Adjust dosing regimens based on half-life (t½) and volume of distribution (Vd) calculated from plasma concentration-time curves .

Advanced: How does the trifluoromethyl group influence pharmacokinetic properties?

Answer:
The -CF₃ group:

  • Lipophilicity: Increases logP by ~1.2 units, enhancing blood-brain barrier penetration (measured via PAMPA assays) .
  • Metabolic stability: Reduces CYP450-mediated oxidation due to strong C-F bonds (confirmed by microsomal incubation studies) .
  • Bioisosteric replacement: Compare with -CH₃ or -Cl analogs to isolate electronic vs. steric effects on target binding .

Advanced: How can structural data resolve synthetic byproduct formation?

Answer:

  • X-ray diffraction: Identify regioisomeric byproducts (e.g., 1,5-disubstituted triazoles) via distinct unit cell parameters .
  • SCXRD vs. PXRD: Single-crystal data resolve ambiguous NOE correlations (e.g., distinguishing thiophene orientation) .
  • TGA/DSC: Detect polymorphic forms with differing melting points that may affect reactivity .

Basic: What in vitro assays are suitable for initial biological screening?

Answer:

  • Enzyme inhibition: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Antimicrobial activity: Broth microdilution (MIC values) against Gram-positive/negative strains .
  • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .

Advanced: What crystallographic software tools validate hydrogen-bonding networks?

Answer:

  • SHELXL: Refine H-bond geometries (e.g., N-H···O=C distances < 2.2 Å) and generate ORTEP diagrams .
  • CrystalExplorer: Quantify interaction energies (e.g., π-stacking contributes ~-15 kJ/mol) via Hirshfeld surface analysis .
  • Mercury (CCDC): Visualize packing diagrams and symmetry operations for intermolecular interactions .

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